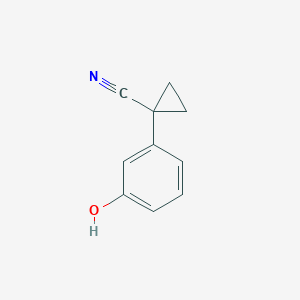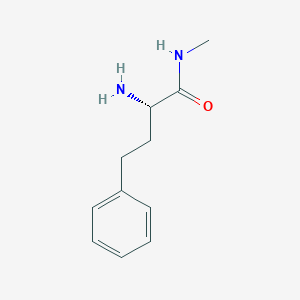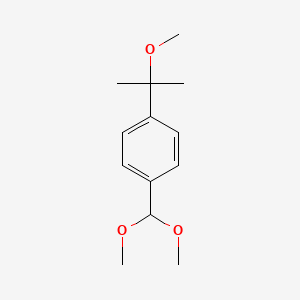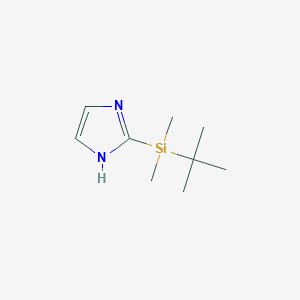
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one is an organic compound with the molecular formula C10H12N2O2. This compound belongs to the quinolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the cyclization of suitable precursors in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted quinolinones .
Wissenschaftliche Forschungsanwendungen
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of pyrimidines by binding to the enzyme carbamoyl phosphate synthetase II, thereby preventing the formation of carbamoyl phosphate . This inhibition leads to a decrease in the production of uridine triphosphate, which is necessary for DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-amino-3,4-dihydro-1H-quinolin-2-one: A structurally similar compound with different biological activities.
4-hydroxy-2-quinolones: Compounds with similar core structures but different functional groups and properties.
Coumarins: Structurally related compounds with distinct biological activities and mechanisms of action.
Uniqueness
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one is unique due to its specific functional groups and the ability to inhibit certain enzymes without hydrolysis of the lactam ring . This distinct mechanism of action sets it apart from other similar compounds, making it a valuable molecule for further research and development .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
7-amino-3-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H12N2O2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-2,4,7,13H,3,5,11H2,(H,12,14) |
InChI-Schlüssel |
BHBNSEKVOWMFNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(diethoxymethyl)phenyl]propan-1-ol](/img/structure/B8563914.png)


![Methyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B8563927.png)







